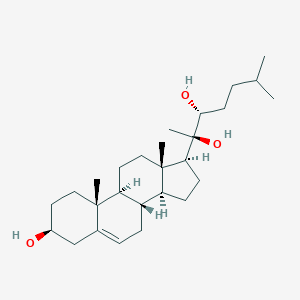

(20R,22R)-20,22-Dihydroxycholesterin

Übersicht

Beschreibung

(20R,22R)-20,22-Dihydroxycholesterol is a hydroxylated derivative of cholesterol that has been identified as an intermediate in the enzymatic conversion of cholesterol to pregnenolone, a process that occurs in the mitochondria of bovine adrenocortical cells. This compound is of particular interest due to its role in steroid biosynthesis, which is a critical pathway in the production of various steroid hormones .

Synthesis Analysis

The synthesis of (20R,22R)-20,22-dihydroxycholesterol occurs through the enzymatic action of cytochrome P-450-dependent enzymes present in mammalian adrenal mitochondria. The process involves the initial hydroxylation of cholesterol at the 22 position, followed by a subsequent hydroxylation at the 20 position. This sequential hydroxylation suggests that the hydroxyl groups of the side chain of (20R,22R)-20,22-dihydroxycholesterol are introduced from two different molecules of oxygen, consistent with a stepwise enzymatic process .

Molecular Structure Analysis

The molecular structure of (20R,22R)-20,22-dihydroxycholesterol has been elucidated using combined gas chromatography-mass spectrometry. The presence of hydroxyl groups at the 20 and 22 positions on the cholesterol backbone has been confirmed, and the stereochemistry of these hydroxyl groups has been determined to be in the R configuration for both positions. This configuration is crucial for the compound's biological activity and its role as a precursor in steroid biosynthesis .

Chemical Reactions Analysis

(20R,22R)-20,22-Dihydroxycholesterol is involved in the enzymatic conversion of cholesterol to pregnenolone. It has been shown to be a more efficient precursor to pregnenolone than cholesterol itself, indicating its significance in the biosynthetic pathway. The conversion of cholesterol to pregnenolone does not proceed via the olefins or epoxides of cholesterol, which suggests that (20R,22R)-20,22-dihydroxycholesterol is a direct intermediate in this process .

Physical and Chemical Properties Analysis

The physical and chemical properties of (20R,22R)-20,22-dihydroxycholesterol are closely related to its function as an intermediate in steroid biosynthesis. Its hydroxyl groups at the 20 and 22 positions make it more polar than cholesterol, which may influence its interaction with enzymes such as cytochrome P-450scc. The presence of these hydroxyl groups also affects the compound's reactivity and its ability to be converted into pregnenolone. The exact physical properties, such as melting point, solubility, and stability, are not detailed in the provided papers but can be inferred to be consistent with other hydroxylated sterols .

Wissenschaftliche Forschungsanwendungen

Biosynthese von Steroidhormonen

(20R,22R)-20,22-Dihydroxycholesterin ist ein Zwischenprodukt bei der Biosynthese von Steroidhormonen aus Cholesterin. Es durchläuft eine Reihe von Hydroxylierungsreaktionen, beginnend mit der Hydroxylierung von Cholesterin an C22 unter Bildung von 22R-Hydroxycholesterin, gefolgt von der Hydroxylierung an C20 unter Bildung von this compound und schließlich der Spaltung der C20–C22-Bindung unter Bildung von Pregnenolon .

Antioxidatives Potenzial in der Aquakultur

Diese Verbindung wurde auf ihre antioxidativen Eigenschaften untersucht, insbesondere bei marinen Pilzen, die mit Rotalgen assoziiert sind. Diese Pilze zeigen starke DPPH-Antioxidans-Fängeaktivitäten, die für die Entwicklung neuartiger Strategien zur Bekämpfung von Pathogenresistenzen in der Aquakultur entscheidend sind .

Metabolitenanalyse in der Meeresbiologie

In der Meeresbiologie wurde das metabolomische Profil von marinen Pilzen, die this compound produzieren, analysiert. Diese Analyse hilft, die Rolle der Verbindung im Ökosystem und ihre potenziellen Anwendungen in Immunstimulanzien für die Garnelenzucht zu verstehen .

Pharmakologische Relevanz

Die Verbindung zeigt eine potenzielle pharmakologische Relevanz aufgrund ihrer Rolle bei der Erleichterung der Produktion von reinen Proteinen. Dies ist entscheidend für die Weiterentwicklung der biotechnologischen und biomedizinischen Forschung, bei der reine Proteine für verschiedene Anwendungen benötigt werden .

Enzyminhibition in der Krebsforschung

This compound hat sich als potenzieller Inhibitor für das EGFR-Protein gezeigt, was in der Krebsforschung von Bedeutung ist. Es bindet an den Lys745-Rest, was auf eine potenzielle Verwendung in zielgerichteten Krebstherapien hindeutet .

Traditionelle Chinesische Medizin

In der Traditionellen Chinesischen Medizin (TCM) wurden verwandte Verbindungen aus Pflanzen wie Achyranthes bidentata Bl. isoliert, die als Tonika verwendet werden und verschiedene gesundheitliche Vorteile haben. Die Untersuchung dieser Verbindungen kann zur Entdeckung neuer Medikamente und Behandlungen führen .

Steroidarzneimittelproduktion

Das Verständnis der molekularen Mechanismen des Cholesterin-C17-Seitenkettenabbaus, an dem this compound beteiligt ist, kann die Herstellung von Enzymmutanten mit besseren katalytischen Fähigkeiten erleichtern. Dieses Wissen ist für die industrielle Produktion von Steroidarzneimitteln unerlässlich .

Forschung zur Zellmembranfluidität

Als Zwischenprodukt im Cholesterinstoffwechsel spielt this compound eine Rolle bei der Regulierung der Zellmembranfluidität. Dies ist wichtig für die Zelldifferenzierung und -proliferation und macht es zu einer wichtigen Verbindung in der Zellbiologieforschung .

Wirkmechanismus

Target of Action

The primary target of (20R,22R)-20,22-Dihydroxycholesterol is the cholesterol side-chain cleavage enzyme (P450scc) . This enzyme plays a crucial role in the biosynthesis of steroid hormones from cholesterol . Additionally, it has been found that this compound is a potent activator of Liver X receptors (LXRα) , which are involved in the regulation of lipid metabolism .

Mode of Action

The interaction of (20R,22R)-20,22-Dihydroxycholesterol with its targets involves a series of oxidation reactions. Cholesterol is first hydroxylated by P450scc to form 22R-hydroxycholesterol. This compound is then further hydroxylated by P450scc to form (20R,22R)-20,22-Dihydroxycholesterol .

Biochemical Pathways

The compound is an intermediate in the biosynthesis of steroid hormones from cholesterol . After its formation, the bond between carbons 20 and 22 is cleaved by P450scc to form pregnenolone, the precursor to the steroid hormones .

Result of Action

The ultimate result of the action of (20R,22R)-20,22-Dihydroxycholesterol is the formation of pregnenolone, the precursor to the steroid hormones . These hormones play vital roles in various physiological processes, including reproduction, carbohydrate and protein catabolism, and immune responses .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24+,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBSSBGEYIBVTO-TYKWNDPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975007 | |

| Record name | (20R,22R)-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

596-94-1 | |

| Record name | (20R,22R)-20,22-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20,22-Dihydroxycholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (20R,22R)-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

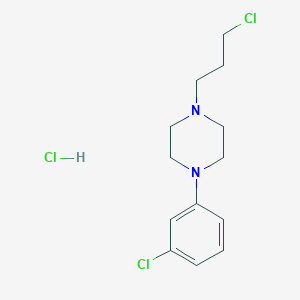

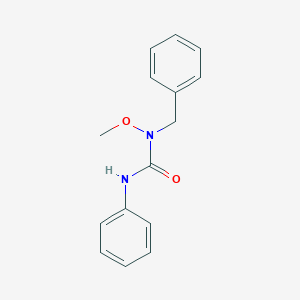

Feasible Synthetic Routes

Q & A

Q1: What is the role of (20R,22R)-20,22-Dihydroxycholesterol in steroidogenesis?

A: (20R,22R)-20,22-Dihydroxycholesterol is a key intermediate in the biosynthesis of pregnenolone from cholesterol. This conversion is catalyzed by a cytochrome P-450 enzyme system found in the mitochondria of steroid hormone-producing tissues, like the adrenal cortex. [, , , , , ].

Q2: Is there evidence that (20R,22R)-20,22-Dihydroxycholesterol is an enzyme-bound intermediate?

A: Yes, studies have shown that purified bovine adrenocortical cytochrome P-450, specifically the enzyme responsible for side-chain cleavage (P-450scc), contains (22R)-22-hydroxycholesterol, (20R,22R)-20,22-dihydroxycholesterol, and trace amounts of (20S)-20-hydroxycholesterol in its substrate-bound form. The presence of these sterols bound to the enzyme supports their role as intermediates in pregnenolone biosynthesis from cholesterol. [].

Q3: How does the conversion of cholesterol to (20R,22R)-20,22-dihydroxycholesterol occur?

A: Research using oxygen isotopes has demonstrated that the hydroxyl groups on the side chain of (20R,22R)-20,22-dihydroxycholesterol are introduced sequentially from distinct oxygen molecules [, , ]. This finding supports a two-step hydroxylation process where cholesterol is first converted to (22R)-22-hydroxycholesterol and then further hydroxylated to form (20R,22R)-20,22-dihydroxycholesterol.

Q4: Are there other potential intermediates in the conversion of cholesterol to pregnenolone besides (20R,22R)-20,22-dihydroxycholesterol?

A: While (20S)-20-hydroxycholesterol was initially proposed as an intermediate, studies have been unable to confirm its formation from cholesterol in vitro []. Other potential intermediates like 20(22)-olefins and 20,22-epoxides of cholesterol have been investigated. Although these compounds can be converted to pregnenolone in crude enzyme systems, this conversion is insignificant in purified systems containing only the cytochrome P-450scc enzyme system. This suggests that the conversion observed in crude systems may be due to other unrelated enzymes, and that these olefins and epoxides are not obligatory intermediates in pregnenolone biosynthesis [].

Q5: What is the significance of the stereochemistry of the hydroxyl groups in (20R,22R)-20,22-Dihydroxycholesterol?

A: The specific stereochemistry of the hydroxyl groups at C-20 and C-22 in (20R,22R)-20,22-dihydroxycholesterol is crucial for its recognition and processing by the side-chain cleavage enzyme system. Inhibition studies using various cholesterol analogs have shown that the enzyme exhibits greater specificity at the C-20 position compared to C-22 []. This suggests that the natural conformation of cholesterol bound to the enzyme has a fully extended side chain, resembling its crystal structure, and that this conformation is important for the side-chain cleavage reaction [].

Q6: Beyond its role in pregnenolone synthesis, has (20R,22R)-20,22-dihydroxycholesterol been found in other biological contexts?

A: Yes, (20R,22R)-20,22-dihydroxycholesterol has been identified in the bovine corpus luteum, a temporary endocrine gland involved in the regulation of the estrous cycle and pregnancy []. While its exact function in the corpus luteum remains unclear, its presence suggests a potential role beyond steroidogenesis. Additionally, (20,22-dihydroxycholesterol) has been detected in human meconium, the first stool of a newborn infant, specifically in the monosulphate and "disulphate" fractions []. This finding indicates its potential relevance in fetal development and/or early neonatal physiology.

Q7: What are the structural characteristics of (20R,22R)-20,22-Dihydroxycholesterol?

A7: Although specific spectroscopic data is not detailed within the provided abstracts, (20R,22R)-20,22-Dihydroxycholesterol is a derivative of cholesterol featuring two additional hydroxyl (-OH) groups. These hydroxyl groups are located at the C-20 and C-22 positions of the cholesterol side chain, and their stereochemistry is designated as R for both. Its molecular formula and weight can be deduced from its structure.

Q8: How is (20R,22R)-20,22-Dihydroxycholesterol typically synthesized and analyzed?

A: The synthesis of (20R,22R)-20,22-dihydroxycholesterol can be achieved through partial synthesis using cholesterol as the starting material []. The identification and quantification of (20R,22R)-20,22-dihydroxycholesterol, as well as other steroids, can be performed using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) [, , ]. These methods provide high sensitivity and selectivity, enabling accurate analysis of complex biological samples.

Q9: What are the future directions in research related to (20R,22R)-20,22-dihydroxycholesterol?

A: Future research could focus on understanding the precise molecular mechanisms by which (20R,22R)-20,22-dihydroxycholesterol interacts with the cytochrome P-450scc enzyme during pregnenolone synthesis. This includes elucidating the structural basis of enzyme-substrate interaction using techniques like X-ray crystallography []. Additionally, investigating the potential roles of (20R,22R)-20,22-dihydroxycholesterol in other tissues like the corpus luteum and its significance in fetal development could provide valuable insights into its broader biological functions. Furthermore, exploring the development of novel inhibitors targeting the cholesterol side-chain cleavage pathway, potentially mimicking the structure and binding properties of (20R,22R)-20,22-dihydroxycholesterol, could be of interest for therapeutic interventions targeting steroid hormone production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)